

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromophenol

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Compound of Interest

Compound Name: 2-Amino-3-bromophenol

Cat. No.: B111245

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-Amino-3-bromophenol**, a valuable reagent in organic synthesis and a building block for the development of novel pharmaceutical compounds. This document details a reliable synthetic protocol, presents key chemical and physical data, and visualizes the experimental workflow.

Discovery and Significance

While the specific historical details of the initial discovery of **2-Amino-3-bromophenol** are not readily available in the surveyed literature, its utility lies in its unique substitution pattern on the phenol ring. The presence of amino, bromo, and hydroxyl groups provides multiple reactive sites for the construction of more complex molecules, making it a significant intermediate in medicinal chemistry and materials science.

Chemical and Physical Properties

A summary of the key quantitative data for **2-Amino-3-bromophenol** is presented in Table 1. This information is crucial for its identification, handling, and use in synthetic applications.

Table 1: Physicochemical Properties of **2-Amino-3-bromophenol**

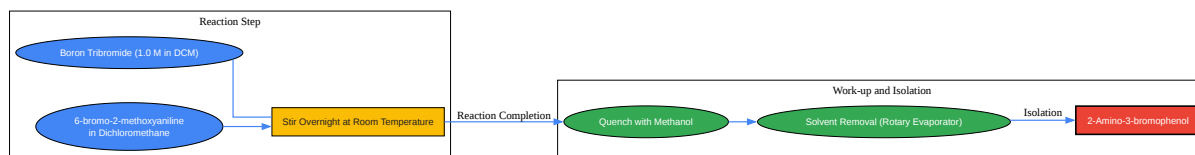
Property	Value	Reference
CAS Number	116435-77-9	[1][2]
Molecular Formula	C ₆ H ₆ BrNO	[3]
Formula Weight	188.02 g/mol	[4]
Melting Point	135-137 °C	[4]
Purity	95%	[4]
Appearance	Solid	
Synonyms	2-Bromo-6-hydroxyaniline	[4]

Synthesis of 2-Amino-3-bromophenol

A robust and high-yield synthesis of **2-Amino-3-bromophenol** involves the demethylation of 6-bromo-2-methoxyaniline using boron tribromide.[1] This method is efficient and provides the target compound in excellent yield.

Experimental Workflow

The synthesis can be visualized as a two-step logical process: the reaction of the starting material with the demethylating agent, followed by quenching and product isolation.



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Caption: Synthetic workflow for **2-Amino-3-bromophenol**.

Experimental Protocol

The following protocol is adapted from a reported synthesis.^[1]

Materials:

- 6-bromo-2-methoxyaniline
- Boron tribromide (1.0 M solution in dichloromethane)
- Dichloromethane (DCM)
- Methanol
- Ice bath
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 6-bromo-2-methoxyaniline (5 mmol) in dichloromethane (30 mL).
- Cool the solution in an ice bath.
- Slowly add a 1.0 M solution of boron tribromide in dichloromethane (10 mL, 10 mmol) dropwise via syringe.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Upon completion of the reaction, quench by the slow addition of methanol (10 mL).
- Remove the solvent by rotary evaporation to yield the crude product.

Table 2: Summary of the Synthetic Protocol

Parameter	Value	Reference
Starting Material	6-bromo-2-methoxyaniline	[1]
Reagent	Boron tribromide	[1]
Solvent	Dichloromethane	[1]
Reaction Temperature	0 °C to Room Temperature	[1]
Reaction Time	Overnight	[1]
Yield	92%	[1]

Characterization Data

While detailed spectroscopic data for **2-Amino-3-bromophenol** was not found in the initial search, predicted mass spectrometry data is available.

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	187.97057
[M+Na] ⁺	209.95251
[M-H] ⁻	185.95601

Data is predicted and should be confirmed by experimental analysis.

Applications in Drug Development

As a substituted aminophenol, **2-Amino-3-bromophenol** is a precursor for a variety of more complex molecules. The amino and hydroxyl groups can be readily functionalized, and the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of heterocyclic compounds and other scaffolds of interest in drug discovery.

Conclusion

This technical guide provides a concise yet comprehensive overview of the synthesis of **2-Amino-3-bromophenol**. The detailed experimental protocol and tabulated data offer a valuable resource for researchers in organic and medicinal chemistry. The high-yield synthetic route described makes this versatile building block readily accessible for the development of new chemical entities. Further research into the applications of this compound in the synthesis of biologically active molecules is warranted.

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